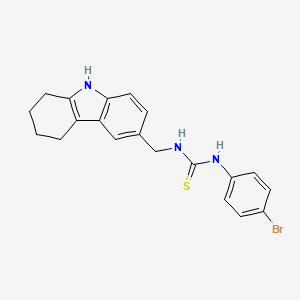

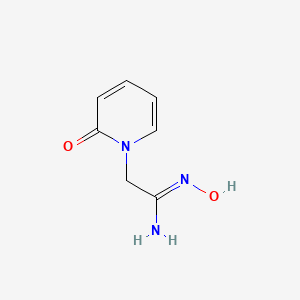

N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide is a compound of interest in the field of organic chemistry due to its potential applications in various chemical reactions and syntheses. This document provides an overview of the synthesis, molecular structure analysis, chemical and physical properties, and reactions associated with this compound, grounded in scientific research findings.

Synthesis Analysis

The synthesis of N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide and related compounds involves various strategies including nucleophilic addition-cyclization processes and the utilization of ynamides and N, O-acetals to access functionalized pyridine and pyrrolidine derivatives with high regioselectivity and diastereoselectivity (Han et al., 2019). These methods highlight the versatility and efficiency of modern synthetic approaches in creating complex heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide, such as 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate, demonstrates significant conformational features with implications for their chemical reactivity. These structures often exhibit hydrogen bonding that contributes to their stability and reactivity (Caracelli et al., 2015).

Chemical Reactions and Properties

N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide participates in various chemical reactions, including nucleophilic addition and cyclization processes, to form complex heterocyclic structures. Such reactions are pivotal in the synthesis of biologically active molecules and materials with specific chemical properties (Karade et al., 2014).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in various solvents and conditions. These properties are determined through crystallographic studies and contribute to the compound's applications in material science and organic synthesis (Shen et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental aspects of N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide. Studies on bis-quaternary 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide derivatives have shown significant reactivation efficacy against organophosphorus inhibited enzymes, highlighting the chemical utility of such compounds (Karade et al., 2014).

Applications De Recherche Scientifique

Antimicrobial Activity

The compound has been explored for its potential in antimicrobial applications. A study focused on synthesizing N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas, a class of compounds related to N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide. These compounds exhibited moderate antimicrobial activity, suggesting potential in combating bacterial and fungal infections (Reddy et al., 2003).

Crystal Structure Analysis

Understanding the crystal structure of related compounds provides insights into their chemical properties and potential applications. A study on the crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate, a compound structurally similar to N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide, revealed a complex conformation that influences its chemical reactivity and interaction with other molecules (Caracelli et al., 2015).

DNA Interaction and Docking Studies

The interaction with DNA is crucial for understanding the therapeutic potential of a compound. A study synthesized novel Schiff base ligands from 2,6-diaminopyridine and investigated their DNA binding properties along with their metal complexes. This research suggests that compounds related to N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide could be potential drug candidates due to their DNA binding activity (Kurt et al., 2020).

Radioligand Imaging

The use of compounds in radioligand imaging can provide valuable insights into physiological and pathological processes. A study involving a compound structurally similar to N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide demonstrated significant uptake in organs such as the adrenal glands, kidneys, and liver, indicating potential applications in diagnostic imaging (Mathews et al., 2004).

Propriétés

IUPAC Name |

N'-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-6(9-12)5-10-4-2-1-3-7(10)11/h1-4,12H,5H2,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSPTQJZYRZFDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)N(C=C1)C/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2482582.png)

![3-[(4-chlorophenyl)methyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482585.png)

![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide](/img/structure/B2482598.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2482599.png)